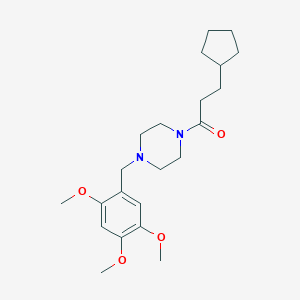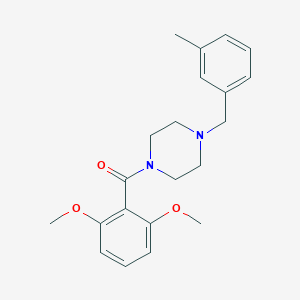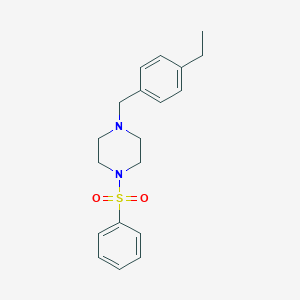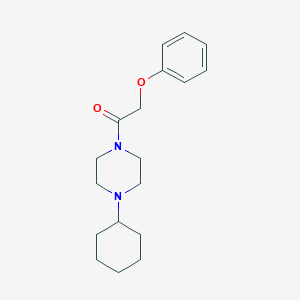
1-(4-Cyclohexylpiperazin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclohexylpiperazin-1-yl)-2-phenoxyethanone, commonly known as TCS-1102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of TCS-1102 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, anxiety, and pain perception. By blocking this receptor, TCS-1102 may provide its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, TCS-1102 has been shown to reduce the levels of stress hormones, such as corticosterone, in mice. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
TCS-1102 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, TCS-1102 has some limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of TCS-1102. One potential direction is to investigate its potential as a treatment for anxiety disorders. Additionally, further studies could explore its potential as a treatment for chronic pain and inflammation. Furthermore, the mechanism of action of TCS-1102 could be further elucidated to better understand its therapeutic effects.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. TCS-1102 has been shown to have anti-inflammatory, analgesic, and anxiolytic properties, and its mechanism of action is believed to involve the selective antagonism of the 5-HT2A receptor. There are several future directions for the study of TCS-1102, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of TCS-1102 involves the reaction of 4-cyclohexylpiperazine with 2-chloroethyl phenyl ether in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of TCS-1102. The purity of the compound can be improved through recrystallization and column chromatography.
科学的研究の応用
TCS-1102 has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. In a study conducted on mice, TCS-1102 was found to reduce the production of pro-inflammatory cytokines and provide analgesic effects. Additionally, TCS-1102 has been shown to reduce anxiety-like behavior in mice, making it a potential candidate for the treatment of anxiety disorders.
特性
分子式 |
C18H26N2O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
1-(4-cyclohexylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C18H26N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 |
InChIキー |
AFIXWPUKTORTMV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)
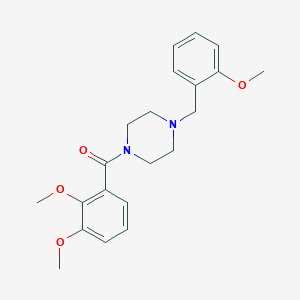
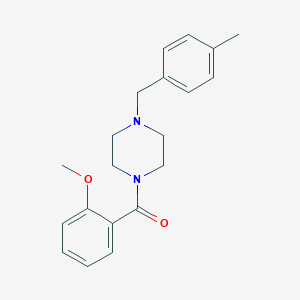
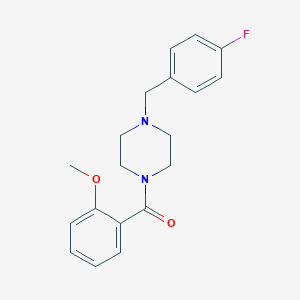
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
